molecular formula C10H15NO B13837501 3-Methyl-7-propan-2-yl-1,3-dihydroazepin-2-one

3-Methyl-7-propan-2-yl-1,3-dihydroazepin-2-one

Cat. No.: B13837501
M. Wt: 165.23 g/mol
InChI Key: ZXKZQUJBVHMFGM-UHFFFAOYSA-N
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Description

3-Methyl-7-propan-2-yl-1,3-dihydroazepin-2-one is a heterocyclic compound with a seven-membered ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-propan-2-yl-1,3-dihydroazepin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methyl-1,5-diaminopentane with propan-2-one under acidic conditions can lead to the formation of the desired azepinone ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-propan-2-yl-1,3-dihydroazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The nitrogen atom in the azepinone ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Methyl-7-propan-2-yl-1,3-dihydroazepin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-Methyl-7-propan-2-yl-1,3-dihydroazepin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-propan-2-ylcyclohexa-1,3-diene: A similar compound with a six-membered ring.

    3-Methylidene-6-propan-2-ylcyclohex-1-ene: Another related compound with a different ring structure.

Uniqueness

3-Methyl-7-propan-2-yl-1,3-dihydroazepin-2-one is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-methyl-7-propan-2-yl-1,3-dihydroazepin-2-one

InChI

InChI=1S/C10H15NO/c1-7(2)9-6-4-5-8(3)10(12)11-9/h4-8H,1-3H3,(H,11,12)

InChI Key

ZXKZQUJBVHMFGM-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC=C(NC1=O)C(C)C

Origin of Product

United States

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